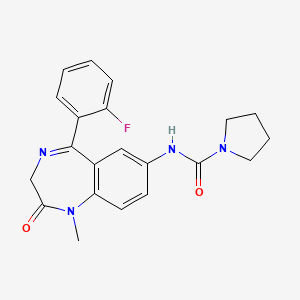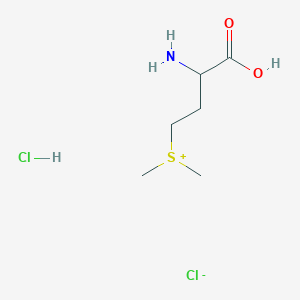
(3-amino-3-carboxypropyl)-dimethylsulfanium;chloride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S It is known for its role in various biochemical processes, particularly in the modification of nucleotides in RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride typically involves the reaction of dimethylsulfide with 3-chloropropionic acid, followed by the introduction of an amino group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
(3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of thiols.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a chloride ion with a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride is used as a reagent in various organic synthesis reactions. It is also studied for its potential as a catalyst in certain chemical processes.
Biology
In biological research, this compound is known for its role in the modification of nucleotides in RNA. It is involved in the formation of modified nucleotides that play a crucial role in the stability and function of RNA molecules.
Medicine
In medicine, (3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride is studied for its potential therapeutic applications. It is investigated for its role in modulating biochemical pathways that are relevant to various diseases.
Industry
In the industrial sector, this compound is used in the production of various chemicals and pharmaceuticals. Its unique properties make it valuable in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride involves its interaction with specific molecular targets. It is known to modify nucleotides in RNA by transferring its functional groups to specific positions on the nucleotide molecules. This modification can influence the stability, folding, and function of RNA, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3-amino-3-carboxypropyl)dimethylsulfonium bromide: This compound is similar in structure but contains a bromide ion instead of a chloride ion.
S-methylmethionine chloride:
Uniqueness
(3-amino-3-carboxypropyl)-dimethylsulfanium chloride hydrochloride is unique due to its specific functional groups and their ability to modify nucleotides in RNA. This property makes it particularly valuable in biochemical research and potential therapeutic applications.
Properties
Molecular Formula |
C6H15Cl2NO2S |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
(3-amino-3-carboxypropyl)-dimethylsulfanium;chloride;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.2ClH/c1-10(2)4-3-5(7)6(8)9;;/h5H,3-4,7H2,1-2H3;2*1H |
InChI Key |
PAKYBZRQYVEFAH-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxyethyl)methylamino]-1-phenyl-1-propanone](/img/structure/B13406576.png)
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
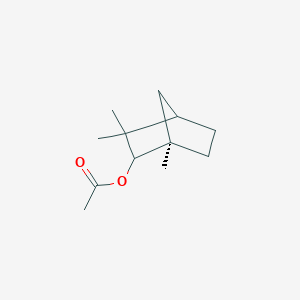
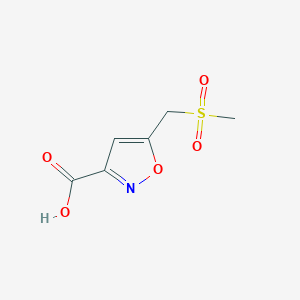
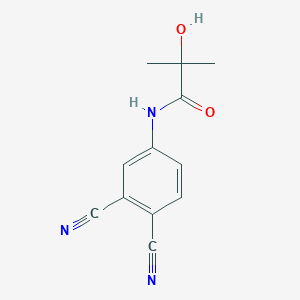
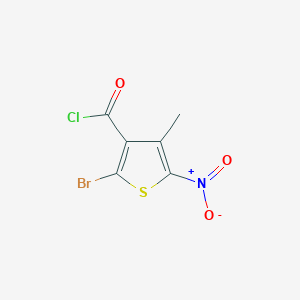
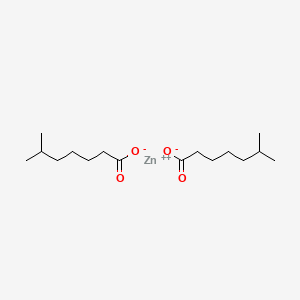
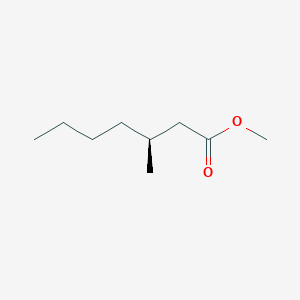
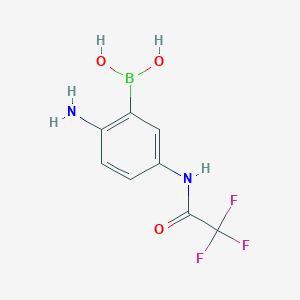

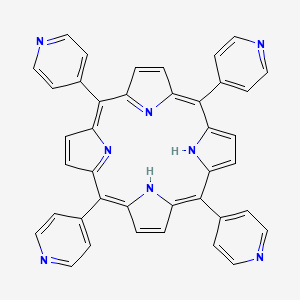
![N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide](/img/structure/B13406618.png)
![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)
